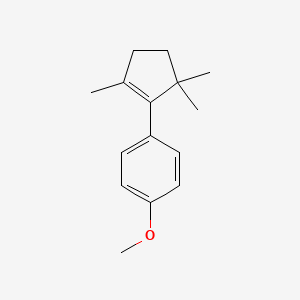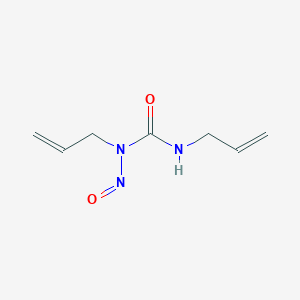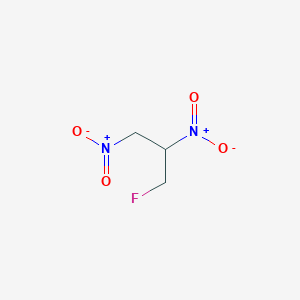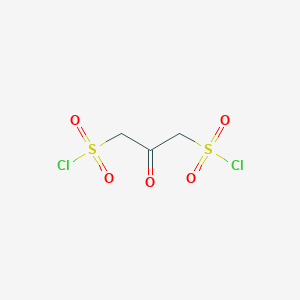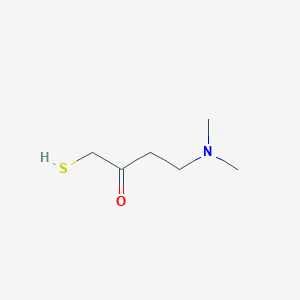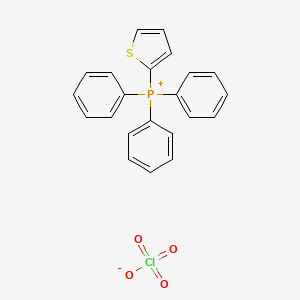
Triphenyl(thiophen-2-yl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(thiophen-2-yl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphine moiety attached to a thiophene ring, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(thiophen-2-yl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with thiophene derivatives under specific conditions. One common method is the reaction of triphenylphosphine with 2-bromothiophene in the presence of a base such as sodium hydride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(thiophen-2-yl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the reagents used.
Scientific Research Applications
Triphenyl(thiophen-2-yl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound can be used in studies involving phosphine-based biochemical probes.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It finds use in the development of materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of triphenyl(thiophen-2-yl)phosphanium perchlorate involves its interaction with molecular targets through its phosphine and thiophene moieties The phosphine group can coordinate with metal centers, making it useful in catalysis
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)phosphanium perchlorate is unique due to the combination of the triphenylphosphine and thiophene moieties, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61157-11-7 |
|---|---|
Molecular Formula |
C22H18ClO4PS |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
triphenyl(thiophen-2-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H18PS.ClHO4/c1-4-11-19(12-5-1)23(22-17-10-18-24-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3,4)5/h1-18H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RLRHTEDNCQBKDD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
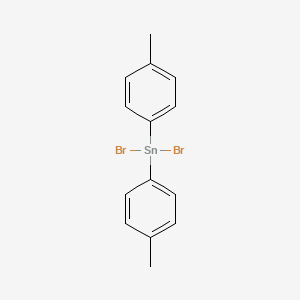
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
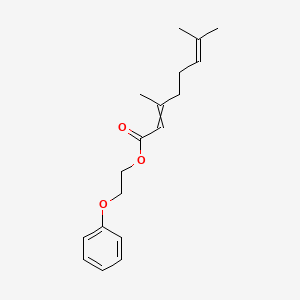

![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

